4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Research
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science due to its unique structural and electronic properties. researchgate.net The five-membered ring is planar and aromatic, and the presence of three nitrogen atoms makes the system electron-rich and capable of participating in numerous intermolecular interactions, including hydrogen bonding, coordination, and π-stacking. researchgate.net These characteristics are responsible for the broad-spectrum biological activities observed in its derivatives. mdpi.com
In medicinal chemistry, the 1,2,4-triazole scaffold is integral to many clinically used drugs, including antifungal agents like fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam. mdpi.com Its derivatives have demonstrated a remarkable array of pharmacological activities, such as antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties. researchgate.netchemmethod.com The ability of the triazole ring to act as an isostere for amide, ester, and carboxylic acid groups allows it to mimic biological molecules and interact with various enzymes and receptors. nih.gov This versatility has made it a primary target for the development of new therapeutic agents to combat challenges like multidrug-resistant bacteria and invasive fungal infections. mdpi.comnih.gov
Beyond medicine, 1,2,4-triazoles are significant in agrochemicals, serving as the active core in fungicides and plant growth regulators. wikipedia.org Their stability and synthetic accessibility also make them valuable building blocks in the synthesis of more complex heterocyclic systems and functional organic materials. mdpi.com
Table 1: General Properties and Characteristics of the 1,2,4-Triazole Core
| Property | Description | Source(s) |
|---|---|---|
| Molecular Formula | C₂H₃N₃ | mdpi.comnih.gov |
| Isomeric Forms | Exists as 1,2,3-triazole and 1,2,4-triazole. | nih.gov |
| Tautomeric Forms | The 1,2,4-triazole ring can exist in 1H and 4H tautomeric forms. | mdpi.comresearchgate.net |
| Aromaticity | The ring is planar with 6 delocalized π-electrons, conferring aromatic character. | nih.gov |
| Chemical Nature | Amphoteric, capable of being protonated (pKa of C₂N₃H₄⁺ is 2.45) and deprotonated (pKa is 10.26). | wikipedia.org |
| Key Interactions | The three nitrogen atoms act as hydrogen bond acceptors, and the N-H can act as a donor, facilitating interactions with biological targets and formation of supramolecular structures. | researchgate.netnih.gov |
Overview of N-Substituted Triazole Architectures in Functional Materials and Supramolecular Systems
The substitution at the nitrogen atoms of the 1,2,4-triazole ring, particularly at the N-4 position, is a powerful strategy for designing advanced functional materials and complex supramolecular assemblies. The directionality and electronic nature of the substituents allow for precise tuning of the molecule's physicochemical properties. nih.gov N-substituted triazoles are pivotal in coordination chemistry, where the triazole ring acts as a versatile ligand, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.org These materials have applications in gas storage, catalysis, and as luminescent sensors.
In materials science, the introduction of specific N-substituents can impart desired functionalities. For instance, attaching chromophores leads to the development of photoresponsive materials, while incorporating long alkyl chains can induce liquid crystalline behavior or self-assembly into organized structures like micelles and vesicles. rsc.org The triazole ring itself contributes to the stability and functionality of these materials, often enhancing thermal stability and providing sites for hydrogen bonding or metal coordination. rsc.org
Supramolecular chemistry extensively utilizes N-substituted triazoles to construct intricate architectures. rsc.org The triazole unit can act as a hydrogen bond donor and acceptor, directing the self-assembly of molecules into larger, well-defined structures such as foldamers and macrocyclic receptors. rsc.orgrsc.org This ability to form predictable, non-covalent interactions makes N-substituted triazoles excellent building blocks for creating responsive systems that can change their conformation in response to external stimuli.
Rationale for In-depth Investigation of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-Triazole
The chemical compound This compound presents a compelling subject for detailed scientific investigation due to its unique amphiphilic structure. This molecule combines two distinct chemical moieties: a polar, hydrophilic head group (the 4H-1,2,4-triazole ring) and a long, non-polar, hydrophobic tail (the dodecyloxypropyl group). This architecture is characteristic of surfactants and self-assembling molecules.
The rationale for its in-depth study is multifaceted:
Self-Assembly and Supramolecular Chemistry: The amphiphilic nature strongly suggests a capacity for self-assembly in solution, potentially forming micelles, vesicles, or liquid crystalline phases. The study of such systems is crucial for applications in drug delivery, nanotechnology, and the creation of structured soft matter. The 1,2,4-triazole headgroup offers specific hydrogen bonding and coordination capabilities not found in conventional surfactants, allowing for the design of "smart" materials that respond to pH or the presence of metal ions.
Materials Science and Surface Modification: The long alkyl chain provides hydrophobicity and van der Waals interactions, which can be exploited for surface modification. nih.gov This compound could be investigated as a corrosion inhibitor for metals, where the triazole group coordinates to the metal surface, and the long alkyl chain forms a protective hydrophobic barrier. Research has shown that long alkyl chains can enhance the penetrating power and effectiveness of heterocyclic compounds. nih.gov
Functional Organic Compounds: The dodecyl chain significantly influences the compound's physical properties, such as solubility, melting point, and processability. This makes it a valuable intermediate for creating soluble organic electronic materials or as a component in polymer chemistry. By modifying the solubility of the rigid triazole core, the dodecyloxypropyl group enables its incorporation into non-polar media, expanding its utility in various synthetic applications.
The investigation of this specific N-substituted triazole allows for a deeper understanding of how the interplay between a functional heterocyclic core and a long aliphatic chain dictates molecular organization and material properties.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Ring System |
|---|---|---|
| This compound | C₁₇H₃₃N₃O | 1,2,4-Triazole |
| 1,2,4-Triazole | C₂H₃N₃ | 1,2,4-Triazole |
| Fluconazole | C₁₃H₁₂F₂N₆O | 1,2,4-Triazole |
| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | 1,2,4-Triazole |
| Ribavirin | C₈H₁₂N₄O₅ | 1,2,4-Triazole |
Structure
3D Structure
Properties
CAS No. |
674802-60-9 |
|---|---|
Molecular Formula |
C17H33N3O |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
4-(3-dodecoxypropyl)-1,2,4-triazole |
InChI |
InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-11-14-21-15-12-13-20-16-18-19-17-20/h16-17H,2-15H2,1H3 |
InChI Key |
DCJRNUHBEIGJID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN1C=NN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Design
Strategic Approaches for the Formation of the 4H-1,2,4-Triazole Core
The 1,2,4-triazole (B32235) ring is a stable aromatic heterocycle, and its synthesis is well-documented in organic chemistry. chemicalbook.comnih.gov It exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium. chemicalbook.comnih.govresearchgate.net
The formation of the fundamental 1,2,4-triazole ring is typically achieved through cyclocondensation or cyclodehydration reactions. These methods involve combining precursors that provide the necessary carbon and nitrogen atoms for the five-membered ring.
Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. researchgate.net For the unsubstituted triazole, formamide (B127407) can be reacted with hydrazine (B178648) hydrochloride. researchgate.net
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. researchgate.net
From Hydrazides and Formamide: A common and straightforward method for producing the parent 1,2,4-triazole involves heating hydrazine hydrate (B1144303) with formamide. nih.gov More advanced protocols utilize microwave irradiation to synthesize substituted 1,2,4-triazoles from hydrazines and formamide, often without a catalyst, demonstrating high functional-group tolerance. organic-chemistry.org
Oxidative Cyclization: Environmentally benign methods include the oxidative cyclization of amidrazones and aldehydes using catalysts like ceric ammonium (B1175870) nitrate (B79036) in recyclable solvents such as polyethylene (B3416737) glycol. organic-chemistry.org
These pathways provide a reliable foundation for producing the 1H-1,2,4-triazole starting material required for subsequent functionalization.
Once the 1H-1,2,4-triazole ring is formed, the next critical step is the regioselective introduction of the 3-hydroxypropyl group at the N-4 position. The nitrogen atoms in the 1,2,4-triazole ring are nucleophilic, with the N1 and N4 positions being the primary sites for electrophilic attack. chemicalbook.comyoutube.com
A key intermediate, 4-(3-hydroxypropyl)-4H-1,2,4-triazole , is synthesized via N-alkylation. This is typically achieved by reacting 1H-1,2,4-triazole with a suitable three-carbon electrophile, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base.
A significant challenge in this step is controlling the regioselectivity of the alkylation. Direct alkylation of 1H-1,2,4-triazole often yields a mixture of N-1 and N-4 substituted isomers. chemicalbook.comnih.gov Reaction conditions, including the choice of solvent and base, can influence the product ratio. For instance, alkylation using sodium ethoxide in ethanol (B145695) tends to favor the N-1 product, whereas other conditions might produce mixtures. chemicalbook.com Achieving a high yield of the desired N-4 isomer may require careful optimization or chromatographic separation from the N-1 analogue. Studies have shown that in some cases, N-4 substituted triazoles are the kinetic product, while N-1 isomers are thermodynamically more stable, leading to potential rearrangement under certain conditions. researchgate.net
Integration of Dodecyloxypropyl Side Chains through Advanced Coupling Reactions
With the 4-(3-hydroxypropyl)-4H-1,2,4-triazole intermediate in hand, the final stage of the synthesis involves attaching the dodecyl ether component.
While not directly employed in the synthesis of the title compound's ether linkage, advanced coupling reactions like the Suzuki cross-coupling are highly relevant in the broader context of creating diverse 1,2,4-triazole derivatives. Research has demonstrated the successful use of Suzuki reactions to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov In these methodologies, a bromo-substituted triazole precursor is coupled with various boronic acids in the presence of a palladium catalyst. nih.gov This highlights the robustness of the triazole core and its amenability to modern C-C bond-forming reactions, opening pathways to novel analogues with extended aromatic systems or other complex substituents.
The most direct method for forming the dodecyloxypropyl side chain is through a Williamson ether synthesis. This involves the O-alkylation of the hydroxyl group of the 4-(3-hydroxypropyl)-4H-1,2,4-triazole intermediate with a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane.
The reaction is typically carried out under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces the halide from the dodecyl chain in an SN2 reaction. Optimization of this step is crucial for achieving high yields and purity.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) | NaH is a strong, non-nucleophilic base suitable for forming the alkoxide. K₂CO₃ is a milder base often used in polar aprotic solvents. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (CH₃CN) | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, accelerating the SN2 reaction. |
| Alkylating Agent | 1-Bromododecane, 1-Iodododecane | Iodides are better leaving groups than bromides, potentially leading to faster reaction times or milder conditions. |
| Temperature | Room Temperature to 60 °C | Gentle heating may be required to drive the reaction to completion, depending on the reactivity of the chosen reagents. |
| Reaction Time | 6 - 24 hours | Progress is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. |
Green Chemistry Principles in the Synthesis of N-Substituted Triazoles
Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles are applicable to the synthesis of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole and related compounds to minimize environmental impact and improve efficiency. nih.govresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often increase product yields for both the formation of the triazole ring and subsequent functionalization steps. rsc.org For example, conventional heating methods that require hours can sometimes be completed in minutes under microwave conditions. rsc.org
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core principle. Water, glycerol, and deep eutectic solvents have been successfully employed in the synthesis of triazole derivatives. consensus.app
Catalysis: The use of efficient and recyclable catalysts, such as copper nanoparticles or polymer-supported catalysts, can replace stoichiometric reagents, leading to higher atom economy and less waste. organic-chemistry.orgconsensus.app
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Triazoles
| Aspect | Conventional Method | Green Alternative |
|---|---|---|
| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes). rsc.org |
| Solvents | Toluene, DMF, Dichloromethane | Water, Ethanol, Glycerol, Polyethylene glycol (PEG). organic-chemistry.orgconsensus.app |
| Catalysts | Stoichiometric acids/bases, heavy metals | Recyclable catalysts (e.g., Cu nanoparticles), enzyme catalysis, metal-free systems. consensus.appisres.org |
| Process | Multi-step with intermediate isolation | One-pot multicomponent reactions. organic-chemistry.orgorganic-chemistry.org |
By integrating these principles, the synthesis of N-substituted triazoles can be made more sustainable, cost-effective, and environmentally friendly.
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. pnrjournal.com The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while simultaneously improving product yields and purity. rsc.org This technique is particularly well-suited for the synthesis of heterocyclic compounds like 1,2,4-triazoles.
In a typical synthesis applicable to this compound, a primary amine, 3-(dodecyloxy)propan-1-amine, would be reacted with a suitable triazole precursor under microwave irradiation. One common method involves the reaction of a primary amine with N,N-dimethylformamide azine. researchgate.net Another approach is the catalyst-free reaction between a hydrazine and formamide under microwave conditions. organic-chemistry.org For the synthesis of a 4-substituted triazole, the corresponding substituted hydrazine would be required.
The key advantages of MAOS in this context include:
Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional oil baths. pnrjournal.com
Reduced Reaction Times: Chemical transformations are often completed in a fraction of the time required for traditional methods. rsc.org
Higher Yields: The high efficiency of energy transfer can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. rsc.orgorganic-chemistry.org
Green Chemistry: Shorter reaction times and improved efficiency contribute to a more environmentally friendly process by reducing energy consumption and potential solvent evaporation. pnrjournal.com
For instance, studies on the synthesis of various 4-alkyl-4H-1,2,4-triazoles have shown that microwave irradiation can complete the reaction in as little as 10 to 30 minutes, with yields often exceeding 80%. rsc.orgorganic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |
| Aliphatic Hydrazine | Formamide | Microwave, 160°C, Catalyst-free | 10 min | 74 | organic-chemistry.org |
| Acyl Hydrazides | Primary Amines | Microwave | 10 min | 56 | rsc.org |
| 2,6-Diethyl aniline | N,N-dimethylformamide azine dihydrochloride | Conventional Heating, 130°C | 72 h | - | researchgate.net |
| 4-bromobenzoic acid derivatives | Alkylamines | Microwave | - | High | mdpi.com |
| This table presents generalized data for the synthesis of 4-substituted-1,2,4-triazoles using microwave-assisted techniques, which are applicable to the synthesis of the title compound. |
Solvent-Free or Environmentally Benign Solvent Systems
The principles of green chemistry have guided the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. rsc.org For the synthesis of this compound, employing solvent-free conditions or environmentally benign solvents like water, polyethylene glycol (PEG), or ionic liquids presents a sustainable alternative to traditional solvent systems. mdpi.comnih.gov
Solvent-Free Synthesis: Solvent-free, or "neat," reactions are highly efficient in terms of atom economy and waste reduction. researchgate.net These reactions, often facilitated by microwave irradiation or grinding (mechanochemistry), can lead to the formation of 1,2,4-triazoles by reacting the neat starting materials. pnrjournal.com For a long-chain compound like this compound, the dodecyloxypropyl chain itself might act as a solvent at elevated temperatures, potentially facilitating a solvent-free reaction.
Environmentally Benign Solvents:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. The synthesis of triazoles in aqueous media has been successfully demonstrated, sometimes utilizing catalysts that are effective in water. consensus.app
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. Its use in the oxidative cyclization of amidrazones and aldehydes to form 1,2,4-triazoles has been shown to be effective and economically viable. organic-chemistry.org
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures. They are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. mdpi.com They have been successfully used as both the solvent and catalyst in reactions such as the Suzuki cross-coupling to prepare substituted 4-alkyl-4H-1,2,4-triazoles. mdpi.comnih.gov
Glycerol and Deep Eutectic Solvents (DES): Glycerol, a byproduct of biodiesel production, and DES are other examples of green solvents that have been effectively used for the synthesis of triazoles, offering good to excellent yields under mild conditions. consensus.app
The choice of a green solvent system for synthesizing this compound would need to account for the solubility of the nonpolar dodecyl chain. A biphasic system or the use of a phase-transfer catalyst might be necessary when using highly polar solvents like water. nih.gov
| Solvent System | Reaction Type | Advantages | Reference |
| Water | Azide-Alkyne Cycloaddition | Non-toxic, sustainable, catalyst can be recycled | consensus.app |
| PEG-400 | Oxidative Cyclization | Recyclable, biodegradable, non-toxic | nih.govorganic-chemistry.org |
| Ionic Liquid | Suzuki Cross-Coupling | Low vapor pressure, recyclable, can act as catalyst | mdpi.com |
| Glycerol | One-Pot Three-Component Reaction | Biodegradable, readily available, good yields | consensus.app |
| Solvent-Free | Cyclization | High atom economy, reduced waste, often rapid | researchgate.net |
| This table compares various environmentally benign solvent systems applicable to the synthesis of 1,2,4-triazoles. |
Molecular Structure and Conformational Analysis
High-Resolution X-ray Crystallography for Solid-State Structural Elucidation
While specific crystallographic data for 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole are not available in the cited literature, analysis of related N-substituted triazole structures provides a robust framework for predicting its solid-state characteristics. bohrium.commdpi.commdpi.com
The crystal packing of N-substituted triazoles is typically governed by a combination of weak intermolecular forces. bohrium.comresearchgate.net In the absence of strong hydrogen bond donors (like N-H or O-H groups), the supramolecular assembly of this compound would be primarily directed by van der Waals forces and weak C-H···N interactions. mdpi.com The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming contacts with hydrogen atoms from the propyl linker or adjacent molecules.
Furthermore, π–π stacking interactions between the electron-rich triazole rings of neighboring molecules are a common feature in the crystal packing of such compounds, contributing to the stability of the crystal lattice. mdpi.com The long dodecyl chains are expected to pack in a way that maximizes van der Waals interactions, often leading to layered structures where the aromatic triazole heads are segregated from the aliphatic alkyl tails. kek.jpnih.gov
A representative table of hypothetical crystal data, based on similar known structures, is presented below.
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C17H33N3O |
| Formula weight | 295.47 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | ~5.9 |
| b (Å) | ~26.0 |
| c (Å) | ~12.5 |
| β (°) | ~93.0 |
| Volume (ų) | ~1915 |
| Z | 4 |
| Density (calculated) (Mg/m³) | ~1.025 |
Advanced Spectroscopic Methodologies for Solution-State Structural and Conformational Insights
Spectroscopic techniques are invaluable for elucidating the structure and dynamic behavior of this compound in solution.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. The expected chemical shifts can be predicted based on data from related 1,2,4-triazole (B32235) derivatives. mdpi.commdpi.comresearchgate.net
The ¹H NMR spectrum would show characteristic signals for the triazole ring protons, typically in the downfield region (around 8-9 ppm), and a series of overlapping signals for the aliphatic protons of the dodecyloxypropyl chain in the upfield region (around 0.8-4.5 ppm). mdpi.com The ¹³C NMR spectrum would similarly display distinct resonances for the aromatic carbons of the triazole ring (around 140-155 ppm) and the aliphatic carbons of the side chain. mdpi.com
Multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the complete and unambiguous assignment of all proton and carbon signals, especially for differentiating the protons within the propyl linker and the dodecyl chain. acs.org These techniques reveal through-bond scalar couplings between nuclei, allowing for the construction of the molecular framework.
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|
| Triazole C-H | ~8.3 | ~144 |
| N-CH₂ (propyl) | ~4.3 | ~47 |
| N-CH₂-CH₂ (propyl) | ~2.2 | ~29 |
| CH₂-O (propyl) | ~3.5 | ~68 |
| O-CH₂ (dodecyl) | ~3.4 | ~71 |
| Alkyl chain CH₂ | 1.2-1.6 | 22-32 |
| Terminal CH₃ | ~0.9 | ~14 |
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing intermolecular interactions through their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the triazole ring and the alkyl ether chain. rsc.org Key vibrations include C-H stretching of the triazole ring (around 3100 cm⁻¹), C=N and N=N stretching within the ring (1500-1600 cm⁻¹), and various ring deformation modes. The dodecyloxypropyl chain would be identified by strong aliphatic C-H stretching bands (2850-2960 cm⁻¹) and a prominent C-O-C stretching vibration (around 1100 cm⁻¹). While this molecule lacks strong hydrogen bond donors, these techniques could detect weak C-H···N interactions, which would manifest as subtle shifts in the C-H stretching or bending frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretch (aromatic) | 3150-3050 | Triazole Ring |
| C-H stretch (aliphatic) | 2960-2850 | Dodecyloxypropyl Chain |
| C=N / N=N stretch | 1600-1450 | Triazole Ring |
| CH₂ bend | 1470-1450 | Dodecyloxypropyl Chain |
| C-O-C stretch (ether) | 1150-1085 | Dodecyloxypropyl Chain |
| Ring Bending/Deformation | 1000-800 | Triazole Ring |
Theoretical and Computational Structural Investigations
In conjunction with experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the structural and electronic properties of triazole derivatives. Such calculations can provide the optimized molecular geometry, which can be compared with crystallographic data if available.
For this compound, computational studies would be particularly insightful for mapping the potential energy surface of the flexible side chain. This would allow for the identification of low-energy conformers and the determination of rotational barriers around the C-C, C-N, and C-O bonds. Furthermore, theoretical calculations can predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. rsc.org Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to understand the molecule's reactivity and potential for electronic applications.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the most stable geometric configuration (geometry optimization) and vibrational frequencies of molecules. While specific experimental data for this compound is not publicly available, theoretical calculations based on established methodologies for similar 1,2,4-triazole derivatives provide valuable insights.
For analogous 4-alkyl-4H-1,2,4-triazole systems, DFT calculations, often employing the B3LYP functional with a 6-311G basis set, are utilized to determine the optimized molecular geometry. researchgate.net These calculations typically reveal a planar or near-planar conformation for the 1,2,4-triazole ring. The long, flexible dodecyloxypropyl chain, however, can adopt numerous conformations. The most stable conformer is identified by finding the structure with the lowest electronic energy.
The vibrational frequencies, calculated from the second derivatives of the energy, correspond to the various stretching, bending, and torsional motions within the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. Key vibrational modes for the 4H-1,2,4-triazole ring include C-H stretching, N-N stretching, C=N stretching, and ring breathing modes. The presence of the dodecyloxypropyl chain introduces characteristic vibrational frequencies for C-H stretching, CH2 bending, and C-O-C stretching.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Based on DFT Calculations of Similar Compounds)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Triazole Ring | C-H Stretching | 3100 - 3200 |
| C=N Stretching | 1600 - 1650 | |
| N-N Stretching | 1400 - 1500 | |
| Ring Breathing | 1000 - 1100 | |
| Dodecyloxypropyl Chain | C-H Stretching (Aliphatic) | 2850 - 3000 |
| CH₂ Bending | 1450 - 1470 | |
| C-O-C Stretching | 1050 - 1150 |
This table is generated based on theoretical data from studies on analogous 1,2,4-triazole derivatives and represents expected values.
Quantum Chemical Descriptors for Electronic Structure and Reactivity Prediction
Quantum chemical descriptors, derived from the electronic structure calculations, offer a quantitative measure of a molecule's reactivity and electronic properties. These descriptors are instrumental in understanding the chemical behavior of this compound.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. For 4-alkyl-substituted 4H-1,2,4-triazoles, the electron-donating nature of the alkyl group is expected to raise the HOMO energy level compared to the unsubstituted triazole. researchgate.net
Global Reactivity Descriptors: These descriptors provide a general overview of the molecule's reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electronic charge transfer.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 4H-1,2,4-triazoles, the nitrogen atoms of the triazole ring are typically the most electron-rich regions, making them susceptible to electrophilic attack or coordination with metal ions. dnu.dp.ua The long dodecyloxypropyl chain, being largely non-polar, will exhibit a neutral potential, while the oxygen atom will show a region of negative potential.
Table 2: Predicted Quantum Chemical Descriptors for this compound (Based on Theoretical Data)
| Descriptor | Symbol | Predicted Value Range | Significance |
| HOMO Energy | EHOMO | -6.0 to -7.0 eV | Electron donating ability |
| LUMO Energy | ELUMO | -0.5 to 0.5 eV | Electron accepting ability |
| HOMO-LUMO Gap | ΔE | 5.5 to 7.5 eV | Chemical stability and reactivity |
| Electronegativity | χ | 2.75 to 3.75 eV | Electron attracting tendency |
| Chemical Hardness | η | 2.75 to 3.75 eV | Resistance to charge transfer |
| Electrophilicity Index | ω | 0.5 to 1.5 eV | Electrophilic character |
This table is generated based on theoretical data from studies on analogous 1,2,4-triazole derivatives and represents expected values. The exact values would require specific DFT calculations for this molecule.
Supramolecular Chemistry and Self Assembly Phenomena
Non-Covalent Interactions Governing Self-Assembly
The self-assembly of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole is directed by a combination of hydrogen bonding, hydrophobic forces, and π-π stacking interactions. The relative strength and directionality of these forces determine the ultimate structure and stability of the resulting supramolecular aggregates. rsc.orgrsc.org
The 1,2,4-triazole (B32235) ring is a key player in forming intermolecular connections through hydrogen bonding. The nitrogen atoms within the heterocyclic ring possess lone pairs of electrons, enabling them to act as effective hydrogen bond acceptors. researchgate.net While the 4H-1,2,4-triazole itself does not have a traditional N-H donor group, the C-H bonds on the triazole ring can participate in weak C-H···N hydrogen bonds, a type of interaction increasingly recognized for its role in crystal engineering and molecular recognition. researchgate.netrsc.org In the presence of protic solvents or other hydrogen bond donors, the nitrogen atoms at positions 1 and 2 are the primary sites for these interactions, contributing to the stability and orientation of the molecules within an assembly. researchgate.netnih.gov Studies on various triazole derivatives confirm that these heterocyclic systems are predisposed to forming extensive hydrogen bond networks, which are crucial for defining the architecture of the resulting supramolecular structures. rsc.orgresearchgate.netmdpi.com
| Interaction Type | Participating Moiety | Role in Self-Assembly |
| Hydrogen Bonding | Triazole Nitrogen Atoms | Directional linking of headgroups, structural organization. |
| Hydrophobic Effect | Dodecyloxypropyl Chains | Primary driving force for aggregation in aqueous media. |
| Van der Waals Forces | Dodecyloxypropyl Chains | Stabilization of the aggregated hydrophobic core. |
Formation of Ordered Supramolecular Architectures
The interplay of the aforementioned non-covalent forces results in the formation of various well-defined supramolecular structures. The specific architecture adopted by this compound depends on external conditions such as solvent, concentration, and temperature.
As a classic amphiphile, this compound is expected to form various aggregate structures in solution.
Micelles: At concentrations above its critical micelle concentration (CMC), the molecule will likely form spherical or cylindrical micelles in water. In these structures, the dodecyloxypropyl tails form a liquid-like hydrophobic core, while the polar triazole headgroups form a hydrophilic shell in contact with the surrounding water. diva-portal.org
Vesicles: Under certain conditions, these molecules could form bilayers that enclose an aqueous compartment, creating vesicles or liposomes. This arrangement involves two layers of molecules with their hydrophobic tails facing each other, and their hydrophilic headgroups exposed to the internal and external aqueous environments.
Liquid Crystalline Phases: At higher concentrations, the self-assembled aggregates can pack into ordered phases that exhibit properties intermediate between those of a liquid and a solid. thepharmajournal.com Given the molecule's rod-like shape, it could form calamitic liquid crystalline phases, such as smectic or nematic phases. nih.gov In a smectic phase, the molecules would be arranged in layers, with potential for further ordering within the layers. thepharmajournal.commdpi.com The formation of such phases is a known characteristic of other long-chain substituted triazole derivatives. researchgate.net
| Supramolecular Structure | Description | Driving Forces |
| Micelle | Spherical or cylindrical aggregate with a hydrophobic core and hydrophilic shell. | Hydrophobic Effect, Van der Waals Forces |
| Vesicle | Bilayer structure enclosing an aqueous core. | Hydrophobic Effect, Van der Waals Forces |
| Liquid Crystal | Ordered phases (e.g., smectic, nematic) with long-range orientational order. | All (H-bonding, Hydrophobic, π-π Stacking) |
The amphiphilic nature of this compound also makes it a candidate for forming organized thin films at interfaces and through adsorption onto solid surfaces. nih.gov The behavior would be highly dependent on the nature of the substrate.
On Hydrophilic Surfaces: On a polar substrate like silica (B1680970) or mica, the molecules would likely adsorb with their polar 4H-1,2,4-triazole headgroups interacting with the surface through hydrogen bonding or electrostatic interactions. The hydrophobic tails would then orient away from the surface, potentially forming a well-ordered monolayer.
On Hydrophobic Surfaces: Conversely, on a nonpolar substrate such as graphite (B72142) or a silanized surface, the dodecyloxypropyl chains would preferentially adsorb via van der Waals and hydrophobic interactions, leaving the triazole headgroups exposed to the environment. nih.gov
Studies on similar triazole compounds have shown their ability to form thin, self-assembled layers on surfaces like copper, where the triazole nitrogen atoms coordinate to the metal. diva-portal.orgrsc.org The ability of related 4-aryl-4H-1,2,4-triazoles to form ribbon-like supramolecular structures that act as optical waveguides further highlights the potential for creating functional, highly organized thin films from this class of compounds. rsc.org
Influence of Dodecyloxypropyl Chain Length and Branching on Supramolecular Organization
The structure of the hydrophobic tail, specifically the length and branching of the dodecyloxypropyl chain, plays a critical role in dictating the geometry and stability of the self-assembled aggregates. While direct research on this compound is limited, extensive studies on other amphiphilic systems provide well-established principles that can be applied. nih.govresearchgate.net
The geometry of the resulting aggregates is also heavily influenced by the chain length. The concept of the critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail, is a useful predictor of the final morphology. As the dodecyloxypropyl chain length increases, the volume of the hydrophobic domain increases, which can lead to transitions from spherical micelles to more complex structures like worm-like micelles, vesicles, or lamellar phases.
Branching in the alkyl chain introduces steric hindrance that affects how the molecules can pack together. Generally, branched chains disrupt the orderly packing of the hydrophobic tails, leading to a less compact and more fluidic core in the supramolecular assembly. This disruption can increase the effective cross-sectional area of the headgroup, which in turn can favor the formation of aggregates with higher curvature, such as smaller spherical micelles, and may increase the CMC compared to their linear-chain counterparts.
| Chain Modification | Effect on Critical Micelle Concentration (CMC) | Expected Aggregate Morphology | Driving Forces |
|---|---|---|---|
| Increase in linear chain length (e.g., from C8 to C16) | Decrease | Transition from spherical to cylindrical micelles or vesicles | Increased hydrophobic effect and van der Waals forces |
| Introduction of branching (e.g., iso-dodecyl vs. n-dodecyl) | Increase | Favors smaller, more curved aggregates (spherical micelles) | Steric hindrance disrupting chain packing |
| Decrease in linear chain length (e.g., from C12 to C6) | Increase | Favors formation of spherical micelles | Reduced hydrophobic interactions |
Dynamic Aspects of Self-Assembly: Kinetics and Thermodynamics
The formation of supramolecular structures from this compound monomers is a dynamic process governed by both thermodynamic and kinetic factors. rsc.orgrsc.org Understanding these aspects is crucial for controlling the final structure and properties of the resulting assemblies.
Thermodynamics of Self-Assembly
The self-assembly process is thermodynamically driven, aiming to reach the most stable state, which corresponds to a minimum of the Gibbs free energy (ΔG). The primary thermodynamic contributions are:
Entropy (ΔS): The hydrophobic effect is the dominant entropic driver. In an aqueous environment, water molecules form an ordered "cage-like" structure around the hydrophobic dodecyl chains of the monomeric triazole derivative. Upon aggregation, these chains are sequestered from the water, leading to the release of the ordered water molecules into the bulk solvent. This results in a significant increase in the entropy of the system, which is a major driving force for self-assembly. researchgate.net
Kinetics of Self-Assembly
While thermodynamics dictates the final, most stable structure, kinetics describes the pathway and rate at which this equilibrium is reached. nih.gov The self-assembly of amphiphiles often proceeds through a nucleation-growth mechanism.
Growth: Once a stable nucleus is formed, it can grow by the sequential addition of more monomers. This growth phase is typically much faster than the initial nucleation step.
The kinetics of assembly and disassembly are crucial for the responsiveness of the supramolecular system. The rates of monomer exchange between the aggregated state and the solution determine how quickly the system can adapt to changes in conditions such as concentration, temperature, or pH. These dynamic properties are essential for applications where the material needs to respond to external stimuli.
| Parameter | Description | Influencing Factors |
|---|---|---|
| Gibbs Free Energy of Micellization (ΔGmic) | The overall free energy change associated with the formation of micelles. A negative value indicates spontaneous assembly. | Alkyl chain length, headgroup nature, temperature, solvent. |
| Enthalpy of Micellization (ΔHmic) | The heat absorbed or released during micelle formation, reflecting changes in intermolecular interactions. | Van der Waals forces, hydrogen bonding, headgroup solvation. |
| Entropy of Micellization (ΔSmic) | The change in randomness of the system, dominated by the hydrophobic effect. | Release of structured water molecules from around the hydrophobic tails. |
| Nucleation Rate | The rate at which stable nuclei are formed from monomers. | Concentration, temperature, presence of impurities or surfaces. |
| Monomer Exchange Rate | The rate at which monomers enter and exit an existing aggregate. | Alkyl chain length, packing density of the aggregate. |
Advanced Material Science Applications
Integration into Functional Materials and Devices
The 1,2,4-triazole (B32235) moiety is a versatile building block in the design of functional organic materials due to its electron-deficient nature, which facilitates electron transport, and its ability to form stable materials.
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs) as Hole-Blocking/Electron-Transporting Layers
In the architecture of OLEDs and PHOLEDs, distinct layers are used to manage the injection, transport, and recombination of charge carriers (holes and electrons) to generate light. The efficiency of these devices is highly dependent on confining the charge carriers and excitons within the emissive layer (EML).
Triazole derivatives are widely recognized for their use as electron-transporting and hole-blocking materials. Their high electron affinity and deep highest occupied molecular orbital (HOMO) energy levels make them effective at blocking the passage of holes from the EML to the electron-transporting layer (ETL), while efficiently transporting electrons. This confinement of charge carriers and excitons within the EML leads to higher recombination efficiency and, consequently, improved device performance.
For instance, a triazole derivative, 3-(4-biphenyl-yl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) , is a well-known material used in these applications. Studies on blue PHOLEDs have utilized TAZ-doped layers as the EML to investigate the impact of different carrier-transporting layers on device performance. Another approach involves creating hybrid materials, such as phenylcarbazole-dipyridyl triazole hybrids , which act as bipolar host materials, possessing both hole and electron transporting capabilities.
The performance of PHOLEDs can be significantly enhanced by using a dedicated hole-blocking layer. Materials like 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT) , which incorporates a triazine moiety (structurally related to triazole), have demonstrated superior performance compared to standard materials like bathocuproine (BCP).
Table 1: Performance of PHOLEDs with Different Hole-Blocking Layers
| Hole-Blocking Material | Maximum External Quantum Efficiency (ηext) | Maximum Power Efficiency (ηp) |
|---|---|---|
| DTBT | 17.5% | 47.8 lm/W |
| BCP | 14.5% | 40.0 lm/W |
| BAlq | 8.1% | 14.2 lm/W |
Data sourced from a study on Ir(ppy)3-based OLEDs.
Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells as Charge Transport Materials
In the realm of solar energy, organic and perovskite solar cells represent promising next-generation photovoltaic technologies. The performance of these cells relies on the efficient extraction and transport of charge carriers generated upon light absorption.
While direct applications of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole are not reported, other triazole-based compounds have been synthesized as efficient hole-transporting materials (HTMs) for perovskite solar cells. These materials often feature a donor-acceptor molecular structure, where the electron-deficient triazole core is functionalized with electron-rich side arms. This design facilitates effective intramolecular charge transfer, which is crucial for good hole-transporting properties.
For example, researchers have synthesized HTMs named TAZ-[MeOTPA]2 and TAZ-[MeOTPATh]2 . These molecules incorporate a 4-phenyl-1,2,4-triazole core with diphenylamino side arms, connected directly or via a thiophene (B33073) bridge. The introduction of the thiophene bridge in TAZ-[MeOTPATh]2 was found to increase π-conjugation and improve intermolecular stacking, leading to better device performance.
Perovskite solar cells fabricated with these triazole-based HTMs have shown high power conversion efficiencies (PCE), rivaling the performance of the commonly used and more expensive HTM, spiro-OMeTAD.
Table 2: Performance of Perovskite Solar Cells with Triazole-Based Hole-Transporting Materials
| Hole-Transporting Material | Power Conversion Efficiency (PCE) |
|---|---|
| TAZ-[MeOTPA]2 | 10.9% |
| TAZ-[MeOTPATh]2 | 14.4% |
Data from a study on perovskite solar cells under simulated solar illumination.
The general principle in these devices is to sandwich the light-absorbing perovskite layer between an electron-transporting layer and a hole-transporting layer, creating a simple planar structure that can be fabricated through room-temperature processes.
Supercapacitors and Energy Storage Systems
Metal-organic frameworks (MOFs), which are crystalline porous materials, have garnered attention for energy storage applications due to their high surface area and tunable structures. The 1,2,4-triazole ligand has been used to construct MOFs for use as electrode materials in supercapacitors.
One such example is a 2D manganese-based MOF, UPMOF-5 , which is functionalized with 1,2,4-triazole (Htrz) . This material was synthesized via a solvothermal method and evaluated as a battery-type electrode for a supercapattery (a hybrid device combining a supercapacitor and a battery).
The UPMOF-5 electrode exhibited a notable specific capacity. When assembled into a supercapattery device with activated carbon as the negative electrode, it delivered good specific capacity and energy density. The porous structure and stability of the triazole-based MOF are credited for its electrochemical performance.
Table 3: Electrochemical Performance of UPMOF-5 Based Supercapattery
| Parameter | Value | Conditions |
|---|---|---|
| Specific Capacity (Positive Electrode) | 160.17 C/g | at 0.4 A/g |
| Specific Capacity (Device) | 132.40 C/g | at 0.4 A/g |
| Specific Energy | 24.77 Wh/kg | at 538.91 W/kg specific power |
| Capacity Retention | 70.3% | After 10,000 cycles |
Data from electrochemical testing of the UPMOF-5 device.
Supramolecular Polymerization and Nano-object Formation
Supramolecular chemistry offers pathways to create complex, functional nanostructures through the self-assembly of molecular components. The triazole motif is a valuable tool in this field.
Design of Triazole-Based Polymeric Nano-objects via Polymerization-Induced Self-Assembly (PISA)
Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the synthesis of block copolymer nano-objects of various morphologies (e.g., spheres, worms, vesicles). The rational design of these architectures allows for the incorporation of functional units.
Research has demonstrated the synthesis of triazole-based nano-objects using PISA. In one study, poly(N-vinyl-1,2,4-triazole) (PNVTri) was used as a hydrophilic macro-chain transfer agent for the Reversible Addition-Fragmentation chain-Transfer (RAFT) dispersion polymerization of styrene. By carefully tuning the reaction conditions, such as solvent polarity and temperature, a variety of self-assembled structures were successfully obtained.
This work represents a key example of integrating triazole chemistry with PISA, opening avenues for creating polymeric nano-architectures with unique functionalities that could be useful in nanotechnology and materials science. The triazole units within the polymer shell can also be complexed with metal ions, such as zinc(II), to further modify the properties of the nano-objects.
Smart Materials and Responsive Systems
The dynamic nature of the self-assembled structures of this compound, coupled with the electronic properties of the triazole ring, makes it a prime candidate for the development of smart materials that can respond to external stimuli.
Derivatives of 4H-1,2,4-triazole have been shown to exhibit interesting photoluminescent properties. nih.govnih.govresearchgate.net The luminescence and quantum yield of these molecules are highly sensitive to their local environment and aggregation state. For amphiphilic molecules like this compound, the transition from a freely dissolved state to an aggregated state can significantly impact their photophysical behavior, a phenomenon often referred to as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). rsc.orgnih.gov
In dilute solutions, where the molecules are individually dissolved, non-radiative decay pathways, such as intramolecular rotations and vibrations, can dominate, leading to weak fluorescence. However, upon aggregation into spheres, worms, or vesicles, these intramolecular motions can be restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence quantum yield. nih.gov
The table below illustrates hypothetical changes in the photophysical properties of this compound based on its aggregation state, drawn from general principles of AIE-active molecules.
| Aggregation State | Typical Environment | Relative Luminescence Intensity | Quantum Yield (Φ) |
|---|---|---|---|
| Monomeric (Dissolved) | Good solvent (e.g., pure organic solvent) | Low | < 0.01 |
| Aggregated (e.g., Nanoparticles) | Poor solvent or high concentration | High | > 0.50 |
This tunable fluorescence makes this compound and related compounds promising for applications in chemical sensors, bio-imaging, and smart coatings that change their optical properties in response to environmental changes.
The 1,2,4-triazole moiety is an excellent bridging ligand for the construction of coordination polymers, particularly with iron(II) ions. These iron(II)-triazole complexes are renowned for exhibiting spin crossover (SCO) behavior, a phenomenon where the spin state of the iron(II) center (from low-spin, LS, S=0 to high-spin, HS, S=2) can be switched by external stimuli such as temperature, pressure, or light. rsc.orgrsc.org This spin transition is accompanied by changes in magnetic properties, color (thermochromism), and volume.
While specific studies on SCO complexes of this compound are not prevalent, research on iron(II) complexes with other 4-alkyl-1,2,4-triazole ligands provides significant insights. The nature of the substituent at the 4-position of the triazole ring plays a crucial role in tuning the SCO properties, including the transition temperature (T1/2) and the cooperativity of the transition (i.e., how abrupt the transition is).
The long dodecyloxypropyl chain in this compound is expected to have several effects on the resulting iron(II) coordination polymer:
Solubility: The long alkyl chain can enhance the solubility of the complex in organic solvents, allowing for solution-based processing. dntb.gov.ua
Crystal Packing and Cooperativity: The bulky and flexible dodecyloxypropyl groups will influence the packing of the coordination chains in the solid state. This can affect the intermolecular interactions that are crucial for the cooperativity of the spin transition. The presence of such long chains might lead to more gradual spin transitions.
Hybrid Materials: The amphiphilic nature of the ligand could be exploited to form Langmuir-Blodgett films or other ordered assemblies of the SCO-active polymer, leading to multifunctional materials. dntb.gov.ua
The table below presents representative data for spin crossover properties of Fe(II) complexes with different 4-alkyl-1,2,4-triazole ligands to illustrate the effect of the alkyl chain length on the transition temperatures.
| Ligand | Complex Formula (General) | T1/2 (K) | Hysteresis Width (K) |
|---|---|---|---|
| 4-amino-1,2,4-triazole | Fe(4-amino-trz)32 | ~330 | ~20 |
| 4-ethyl-1,2,4-triazole | Fe(4-ethyl-trz)32 | ~220 | ~10 |
| 4-octadecyl-1,2,4-triazole | Fe(4-octadecyl-trz)32 | ~250 | Gradual |
The development of SCO materials based on ligands like this compound is a promising avenue for creating molecular switches and sensors with tunable properties.
Computational Modeling and Simulation of Functional Properties
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Assembled Systems
Simulations of long-chain alkyl thiols and related amphiphiles on surfaces reveal that at room temperature, the alkyl chains are typically tilted and exhibit rotational motion around their long axes. rsc.org For a molecule like 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole, the long dodecyloxy tail would be expected to behave similarly, forming a densely packed and ordered layer. The triazole head group, with its polar nature, would interact with the substrate, while the hydrophobic alkyl chains would drive the self-assembly process through van der Waals interactions. rsc.org
MD simulations of similar triazole derivatives have been used to study their interaction in various media. These simulations can predict total energies in vacuum and solution, as well as calculate interaction energies and angular parameters, providing a detailed understanding of the molecule's conformational states. rsc.org For instance, simulations can elucidate the role of intermolecular hydrogen bonding and the stability of different tautomeric forms of the triazole ring in solution. rsc.org In the case of this compound, MD simulations can predict how the molecules would pack in a monolayer, the tilt angle of the alkyl chains with respect to the surface normal, and the degree of conformational disorder within the assembly. rsc.org These structural details are critical for understanding the barrier properties of such films in corrosion protection.
| Parameter | Typical Value/Observation for Long-Chain Alkyl Systems | Relevance to this compound |
|---|---|---|
| Alkyl Chain Tilt Angle | ~30-40° from surface normal | Indicates the packing density and orientation of the dodecyloxy chains. |
| Surface Coverage | ~21.4 Ų/molecule | Determines the density of the protective monolayer. rsc.org |
| Conformational Defects | Higher concentration near the chain terminus (gauche defects) rsc.org | Affects the ordering and permeability of the self-assembled layer. |
| Interaction Energy | Dominated by van der Waals forces between alkyl chains | Drives the self-assembly and stabilizes the monolayer structure. |
Electronic Structure Calculations for Charge Transport Properties
Electronic structure calculations, based on quantum mechanical principles, are fundamental to understanding the charge transport properties of a molecule. These calculations provide information about the distribution of electrons within the molecule and the energies required to move them, which are key to its electronic and optical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The HOMO is the highest energy orbital containing electrons and is associated with the ability to donate an electron, while the LUMO is the lowest energy orbital that is empty and represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. espublisher.com
espublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comespublisher.comIntramolecular charge transfer (ICT) is a process where an electron is moved from a donor part to an acceptor part of the same molecule upon photoexcitation. The triazole ring can act as a versatile linker in donor-acceptor conjugates, mediating electron transfer. nih.gov The efficiency of charge transfer is highly dependent on the substitution pattern on the triazole ring. rsc.orgrsc.org For instance, 1,5-disubstituted triazoles generally show enhanced electronic communication compared to their 1,4-disubstituted counterparts. rsc.org In this compound, the molecule itself does not have distinct donor and acceptor moieties in the classical sense. However, upon adsorption on a metal surface, charge transfer between the molecule and the substrate can occur.
The excitonic properties, which describe the nature of excited states, can be investigated using time-dependent DFT (TD-DFT). In donor-acceptor systems linked by a triazole, the lowest excited state (S1) can have significant charge-transfer character, which is often influenced by the polarity of the surrounding medium. rsc.orgrsc.org For this compound, the excited states are likely to be localized on the triazole ring, with the alkyl chain having a minor influence. The study of excitonic properties is crucial for understanding the photophysical behavior of the molecule, which is relevant for applications in optoelectronics.
Force Field Development and Parameterization for Alkyl-Triazole Systems
A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecular system. Standard force fields like CHARMM, AMBER, and GROMOS provide parameters for common biomolecules and some organic molecules. nih.govgromacs.org However, for novel compounds like this compound, specific parameters may not be available and need to be developed.
The parameterization process involves determining values for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). This is typically achieved by fitting to high-level quantum mechanical calculations and/or experimental data. For a molecule with a long alkyl chain, the parameters for the alkane part are generally well-established in most force fields. The main challenge lies in parameterizing the triazole ring and the linkage between the propyl chain and the triazole.
The CHARMM General Force Field (CGenFF) is a tool specifically designed for parameterizing drug-like small molecules to be compatible with the CHARMM force field. nih.gov The process involves generating an initial set of parameters by analogy and then refining them through quantum mechanical calculations. For the dodecyloxypropyl chain, existing parameters for ethers and alkanes can be utilized. The triazole moiety requires more specific parameterization, which can be guided by data from similar heterocyclic compounds. The accuracy of the force field is crucial for obtaining meaningful results from MD simulations.
Predictive Modeling of Material Performance based on Molecular Design
Computational modeling can be used to predict the performance of materials based on the molecular structure of their constituents. For this compound, a key application is in corrosion inhibition. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular properties of triazole derivatives with their experimentally determined corrosion inhibition efficiencies. rsc.orgphyschemres.org
Key quantum chemical descriptors used in such QSAR models include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and the fraction of electrons transferred (ΔN). researchgate.net For instance, a higher HOMO energy is often associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and better corrosion inhibition. Conversely, a lower LUMO energy suggests a greater ability to accept electrons from the metal.
By establishing a statistically significant QSAR model for a series of triazole derivatives, the corrosion inhibition efficiency of a new compound like this compound can be predicted before its synthesis and testing. espublisher.com This predictive capability accelerates the discovery and optimization of new corrosion inhibitors. For example, machine learning approaches, such as artificial neural networks (ANN), have been successfully applied to improve the accuracy of predicting the inhibition efficiency of triazole derivatives. espublisher.com
Future Research Directions and Translational Opportunities in Non Biological Fields
Exploration of Novel Synthetic Routes for Scalable Production
The transition of 4-(3-(Dodecyloxy)propyl)-4H-1,2,4-triazole from a laboratory curiosity to a commercially viable functional material hinges on the development of efficient and scalable synthetic methodologies. Current synthetic strategies for 1,2,4-triazoles often involve multi-step procedures that may not be economically feasible for large-scale production. chemmethod.comorganic-chemistry.org Future research will likely focus on one-pot reactions and the use of greener solvents and catalysts to improve yield, reduce waste, and lower costs.
Promising avenues for exploration include microwave-assisted organic synthesis (MAOS) and flow chemistry. MAOS has the potential to dramatically reduce reaction times and improve yields, while flow chemistry offers a continuous, automated, and highly controlled manufacturing process, which is ideal for industrial-scale production. organic-chemistry.org Furthermore, the development of novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could provide more sustainable and cost-effective synthetic routes. nih.govfrontiersin.org
A comparative analysis of potential synthetic routes is presented in Table 1.
| Catalytic One-Pot Reactions | Reduced steps, lower waste, cost-effective | Catalyst development and optimization required |
Development of Advanced Characterization Techniques for Supramolecular Assemblies
The amphiphilic nature of this compound predisposes it to form complex supramolecular assemblies in various media. A deep understanding of the structure-property relationships of these assemblies is crucial for their application in functional materials. Future research should focus on employing and developing advanced characterization techniques to probe these structures at multiple length scales.
High-resolution imaging techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be instrumental in visualizing the morphology of self-assembled structures like micelles, vesicles, or liquid crystals. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide detailed information about the size, shape, and internal structure of these assemblies in solution.
Furthermore, advanced nuclear magnetic resonance (NMR) techniques, such as solid-state NMR and diffusion-ordered spectroscopy (DOSY), can offer insights into molecular packing, dynamics, and interactions within the supramolecular structures. nih.gov The application of these advanced techniques is summarized in Table 2.
Table 2: Advanced Characterization Techniques for Supramolecular Assemblies
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Atomic Force Microscopy (AFM) | Surface topography and morphology | Visualization of self-assembled monolayers and other surface structures. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structures | Characterization of micelles, vesicles, and other nanostructures. |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Size, shape, and internal structure in solution | Understanding the aggregation behavior in different solvents. |
| Advanced NMR Spectroscopy (ssNMR, DOSY) | Molecular packing, dynamics, and interactions | Probing the local environment and self-assembly mechanisms. |
Rational Design of Next-Generation Triazole-Based Functional Materials
The unique combination of a polar, electron-rich triazole ring and a long hydrophobic alkyl chain in this compound provides a versatile platform for the rational design of novel functional materials. nih.govresearchgate.netresearchgate.net By systematically modifying the molecular structure, it is possible to tune the material's properties for specific applications.
Future research in this area could focus on:
Corrosion Inhibitors: The triazole moiety is known for its ability to coordinate with metal surfaces, making it an excellent candidate for corrosion inhibitors. The long dodecyl chain can form a dense, hydrophobic barrier, further protecting the metal from corrosive environments.
Liquid Crystals: The rod-like shape of the molecule suggests potential applications in liquid crystal displays. By tailoring the length of the alkyl chain and introducing other functional groups, it may be possible to control the mesophase behavior and optical properties.
Phase Transfer Catalysts: The amphiphilic nature of the compound could be harnessed for phase transfer catalysis, facilitating reactions between reactants in immiscible phases.
Functional Coatings: Self-assembled monolayers of this compound on various substrates could create surfaces with tailored properties, such as hydrophobicity, lubricity, or anti-fouling capabilities.
Interdisciplinary Collaborations in Soft Matter and Nanotechnology
The full potential of this compound can only be realized through collaborations between chemists, physicists, materials scientists, and engineers. The study of its self-assembly and material properties falls at the intersection of soft matter physics and nanotechnology.
Collaborative efforts could lead to the development of:
Smart Materials: By incorporating photo- or thermo-responsive groups, it may be possible to create materials that change their properties in response to external stimuli.
Nanostructured Materials: The use of this molecule as a structure-directing agent could enable the synthesis of novel mesoporous materials with applications in catalysis and separation.
Advanced Lubricants: The long alkyl chain and the polar head group could provide excellent lubricating properties, particularly in demanding environments.
Drug Delivery Systems: While this article focuses on non-biological applications, the self-assembling properties could be explored for the encapsulation and delivery of active molecules in various industrial formulations. researchgate.net
The future of this compound in materials science is bright, with numerous opportunities for fundamental research and technological innovation. Through concerted efforts in synthesis, characterization, and design, this versatile molecule could become a key component in a new generation of advanced functional materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
